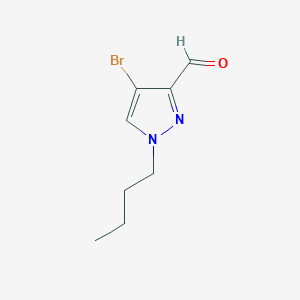

4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde

説明

4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde (molecular formula: C₈H₉BrN₂O, molecular weight: 237.08 g/mol) is a brominated pyrazole derivative featuring a butyl chain at the N1 position and a formyl (-CHO) group at the C3 position. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The bromine substituent at C4 enhances electrophilic reactivity, making this compound a versatile intermediate in synthetic organic chemistry, particularly in cross-coupling reactions and heterocyclic elaborations.

For example, bromination of pyrazole carbaldehydes using brominating agents (e.g., N-bromosuccinimide) under basic conditions is a common method . Alternatively, alkylation of pre-brominated pyrazole precursors (e.g., 4-bromo-1H-pyrazole-3-carbaldehyde) with butyl halides in the presence of a base (e.g., NaH) may yield the target compound, as seen in the methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol .

特性

分子式 |

C8H11BrN2O |

|---|---|

分子量 |

231.09 g/mol |

IUPAC名 |

4-bromo-1-butylpyrazole-3-carbaldehyde |

InChI |

InChI=1S/C8H11BrN2O/c1-2-3-4-11-5-7(9)8(6-12)10-11/h5-6H,2-4H2,1H3 |

InChIキー |

DAARSIDFPMRJFS-UHFFFAOYSA-N |

正規SMILES |

CCCCN1C=C(C(=N1)C=O)Br |

製品の起源 |

United States |

準備方法

4-ブロモ-1-ブチル-1H-ピラゾール-3-カルバルデヒドの合成は、一般的に容易に入手可能な前駆体から出発する多段階反応を含みます。 一般的な方法の1つは、1-ブチル-1H-ピラゾールの臭素化、続いて3位にアルデヒド基を導入するためのホルミル化を含みます 。反応条件は、多くの場合、臭素化剤としての臭素またはN-ブロモスクシンイミド(NBS)と、アルデヒド導入のためのヴィルスメイヤー・ハック試薬などのホルミル化試薬の使用を必要とします。

この化合物の工業的製造方法は、収率と純度が高いことを保証するために、最適化された反応条件を含める場合があります。 これらの方法は、多くの場合、触媒の使用と、反応を効率的に促進するための制御された温度と圧力の条件を含みます .

化学反応の分析

科学研究アプリケーション

4-ブロモ-1-ブチル-1H-ピラゾール-3-カルバルデヒドは、以下を含む科学研究において幅広い用途があります。

科学的研究の応用

4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research, including:

作用機序

4-ブロモ-1-ブチル-1H-ピラゾール-3-カルバルデヒドの作用機序は、その特定の用途によって異なります。 生物系では、酵素や受容体などの分子標的に相互作用し、特定の経路の阻害または活性化につながる可能性があります 。臭素とアルデヒド基は、これらの相互作用において重要な役割を果たし、化合物の結合親和性と特異性に影響を与えます。

類似化合物との比較

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Bioactivity

- N1-Alkyl vs. In contrast, N1-aryl groups (e.g., phenyl) enhance π-π stacking interactions in crystal structures, aiding crystallographic studies .

Aldehyde Position (C3 vs. C5) :

The C3-carbaldehyde isomer (target compound) is more reactive in nucleophilic additions (e.g., hydrazone formation) than the C5-carbaldehyde isomer due to steric and electronic factors .Bromine vs. Methoxy at C4 : Bromine at C4 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy groups (e.g., in 4-bromo-3-methoxy-1-phenyl-pyrazole) stabilize the ring system against electrophilic attack, making the latter more suitable for stable intermediates in agrochemicals .

生物活性

4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde is CHBrNO. The compound features a bromine atom at the 4-position, a butyl group at the 1-position, and an aldehyde functional group at the 3-position of the pyrazole ring. This unique substitution pattern is crucial for its biological activity.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde, including:

- Palladium-Catalyzed Cross-Coupling Reactions : Utilizing palladium as a catalyst to form carbon-carbon bonds.

- Condensation Reactions : Involving the reaction of appropriate pyrazole derivatives with aldehydes or ketones under acidic or basic conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde. Research indicates that compounds in this class can inhibit the growth of various cancer cell lines:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and disruption of microtubule assembly, leading to cell cycle arrest.

- Cell Lines Tested : Significant cytotoxic effects have been observed in breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde | MDA-MB-231 | 10.0 | Apoptosis induction |

| 4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde | HepG2 | 15.5 | Microtubule destabilization |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent:

- Experimental Models : In vivo studies demonstrated a reduction in carrageenan-induced paw edema in mice, comparable to standard anti-inflammatory drugs like indomethacin.

The biological activity of 4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as liver alcohol dehydrogenase, affecting metabolic pathways.

- Receptor Modulation : It may modulate receptor activity involved in cell signaling pathways related to cancer progression and inflammation.

Case Studies

Several case studies have reported on the efficacy of pyrazole derivatives:

- Study on Breast Cancer : A study found that 4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde significantly inhibited cell proliferation in MDA-MB-231 cells, with morphological changes indicative of apoptosis.

- Anti-inflammatory Effects : Another investigation demonstrated that this compound reduced inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。